molecular formula C7H15NO2 B13575768 (S)-3-Aminovaleric acid ethyl ester CAS No. 470707-09-6

(S)-3-Aminovaleric acid ethyl ester

Cat. No.: B13575768
CAS No.: 470707-09-6
M. Wt: 145.20 g/mol
InChI Key: OKIYALVMFMZSLV-LURJTMIESA-N
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Description

ETHYL (3S)-3-AMINOPENTANOATE is an organic compound with the molecular formula C7H15NO2 It is an ester derivative of 3-aminopentanoic acid, featuring an ethyl group attached to the carboxylate oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (3S)-3-AMINOPENTANOATE typically involves the esterification of 3-aminopentanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-aminopentanoic acid+ethanolacid catalystETHYL (3S)-3-AMINOPENTANOATE+water\text{3-aminopentanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{ETHYL (3S)-3-AMINOPENTANOATE} + \text{water} 3-aminopentanoic acid+ethanolacid catalyst​ETHYL (3S)-3-AMINOPENTANOATE+water

Industrial Production Methods

In an industrial setting, the production of ETHYL (3S)-3-AMINOPENTANOATE may involve continuous esterification processes using recovery columns, reflux condensers, and fractionating columns to maximize yield and purity . The use of azeotropic distillation can help in removing water and driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

ETHYL (3S)-3-AMINOPENTANOATE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of 3-aminopentanol.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

ETHYL (3S)-3-AMINOPENTANOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving amino acids and esters.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ETHYL (3S)-3-AMINOPENTANOATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-aminopentanoic acid, which can then participate in various biochemical processes. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

ETHYL (3S)-3-AMINOPENTANOATE can be compared with other similar compounds, such as:

    Methyl (3S)-3-aminopentanoate: Similar structure but with a methyl ester group instead of an ethyl group.

    Propyl (3S)-3-aminopentanoate: Similar structure but with a propyl ester group.

    Butyl (3S)-3-aminopentanoate: Similar structure but with a butyl ester group.

These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and applications .

Properties

CAS No.

470707-09-6

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl (3S)-3-aminopentanoate

InChI

InChI=1S/C7H15NO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1

InChI Key

OKIYALVMFMZSLV-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](CC(=O)OCC)N

Canonical SMILES

CCC(CC(=O)OCC)N

Origin of Product

United States

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